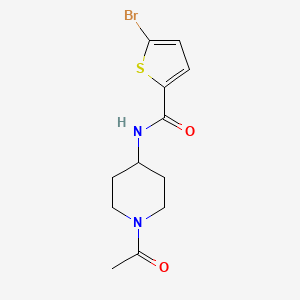

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide

Description

Properties

Molecular Formula |

C12H15BrN2O2S |

|---|---|

Molecular Weight |

331.23 g/mol |

IUPAC Name |

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide |

InChI |

InChI=1S/C12H15BrN2O2S/c1-8(16)15-6-4-9(5-7-15)14-12(17)10-2-3-11(13)18-10/h2-3,9H,4-7H2,1H3,(H,14,17) |

InChI Key |

IEESTETUYPGMCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(S2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Bromothiophene Synthesis: The bromothiophene moiety can be prepared by bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.

Common Reagents and Conditions

Substitution Reactions: Typically carried out using nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

Scientific Research Applications

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various biological pathways.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The exact molecular pathways involved would depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide with analogs based on structural features, synthetic methods, and inferred properties:

Structural and Functional Analysis

- Thiophene vs.

- Acetylpiperidine Moieties : The 1-acetylpiperidin-4-yl group is conserved across multiple analogs, suggesting its role in improving solubility and bioavailability. This aligns with its use in intermediates like tert-butyl (1-acetylpiperidin-4-yl)carbamate .

Biological Activity

N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Chemical Name : this compound

- CAS Number : 1211171-63-9

- Molecular Formula : C12H14BrN3O2S

The presence of the bromothiophene moiety is significant, as thiophene derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit substantial antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. A study highlighted that certain thiophene carboxamides demonstrated effective antibacterial properties against extended-spectrum beta-lactamase (ESBL) producing strains of E. coli and S. enteritidis .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 16 µg/mL |

| 4c | S. enteritidis | 32 µg/mL |

| 7a | P. aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is supported by its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. Inhibition of sEH has been linked to reduced inflammation and improved endothelial function . This mechanism may suggest a therapeutic role for the compound in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, such as IKK, which regulates NF-kB activity .

- Receptor Antagonism : Similar compounds have been identified as antagonists for P2Y receptors, which play a role in inflammatory responses and pain signaling .

Study on In Vivo Efficacy

A notable study explored the efficacy of related piperidine derivatives in mouse models for asthma and neuropathic pain, demonstrating their potential as therapeutic agents . The results indicated that modifications in the structure could enhance solubility and bioavailability, which are critical for effective treatment outcomes.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest favorable interactions with bacterial topoisomerases, indicating potential antibacterial mechanisms .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(1-acetylpiperidin-4-yl)-5-bromothiophene-2-carboxamide, and how are intermediates validated?

- Methodology : The compound is typically synthesized via acylation of a piperidine derivative with 5-bromothiophene-2-carboxylic acid. For example, acylation reactions using coupling agents like HATU or EDC in the presence of DIPEA are common. Intermediates such as N-Boc-protected piperidine are deprotected under acidic conditions (e.g., HCl in dioxane) before acetylation. Validation involves HPLC for purity (>95%) and H/C NMR for structural confirmation, particularly to verify the acetylpiperidinyl and bromothiophene moieties .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Methodology : Solubility is evaluated using a shake-flask method in solvents like DMSO, PBS, or ethanol, followed by HPLC-UV quantification . Stability studies involve incubating the compound at physiological pH (7.4) and temperature (37°C) over 24–72 hours, with periodic sampling for LC-MS analysis to detect degradation products (e.g., deacetylation or thiophene ring oxidation) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Guidelines : Based on GHS classification, the compound is harmful if swallowed (H302) and causes skin/eye irritation (H315/H319). Mandatory precautions include:

- Use of nitrile gloves , lab coats , and ANSI-approved goggles .

- Conducting reactions in a fume hood to avoid inhalation of aerosols.

- Storage in airtight containers at 2–8°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does structural modification of the bromothiophene or acetylpiperidine moieties influence biological activity?

- SAR Insights : Replacement of the bromine atom with electron-withdrawing groups (e.g., nitro) or heterocycles (e.g., pyridyl via Suzuki coupling) can enhance target binding affinity. For instance, 5-(pyridin-4-yl)thiophene-2-carboxamide derivatives show improved potency as ACKR3 agonists (IC < 50 nM) compared to brominated analogs. Computational docking (e.g., AutoDock Vina) is used to predict interactions with target receptors .

Q. What strategies are effective in mitigating off-target effects during in vitro assays?

- Methodology :

- Counter-screening : Test the compound against panels of related receptors (e.g., GPCRs, kinases) at 10 µM to identify cross-reactivity.

- Proteome profiling : Use thermal shift assays (TSA) to detect unintended protein binding.

- Selectivity optimization : Introduce steric hindrance (e.g., methyl groups on the piperidine ring) to reduce off-target engagement .

Q. How can metabolic stability be improved for in vivo applications?

- Approaches :

- Isotope labeling : Replace labile hydrogens with deuterium to slow CYP450-mediated oxidation.

- Bioisosteric replacement : Substitute the acetyl group with a trifluoroacetyl moiety to reduce esterase cleavage.

- Prodrug design : Mask the carboxamide as a tert-butyl ester to enhance oral bioavailability, with in vivo hydrolysis releasing the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.